molecular formula C9H10N2 B6279369 2-amino-5-ethylbenzonitrile CAS No. 79689-41-1

2-amino-5-ethylbenzonitrile

Cat. No.: B6279369
CAS No.: 79689-41-1
M. Wt: 146.2
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Description

Contextualization of Benzonitrile (B105546) Derivatives in Synthetic Strategies

Benzonitrile and its derivatives are a cornerstone of organic synthesis, prized for their utility as precursors to a wide array of functional groups and heterocyclic systems. atamankimya.comwikipedia.orgacs.org The cyano group (-C≡N) is a versatile functional handle, capable of undergoing a variety of transformations. For instance, it can be hydrolyzed to form amides and carboxylic acids, or reduced to produce primary amines. wikipedia.orgijaerd.org This reactivity makes benzonitriles key intermediates in the production of pharmaceuticals, agrochemicals, dyes, and resins. atamankimya.comontosight.aiatamankimya.com

In industrial applications, the synthesis of benzonitrile derivatives is often achieved through methods like the ammoxidation of toluene. wikipedia.org For laboratory-scale and more specialized syntheses, palladium-catalyzed cyanation reactions of aryl halides or triflates have become a practical and widely adopted approach. acs.org The development of less toxic cyanide sources, such as potassium ferrocyanide, has further enhanced the practicality of these methods on an industrial scale. acs.org Benzonitrile derivatives also serve as ligands in coordination chemistry, forming complexes with transition metals that act as soluble and reactive intermediates for further synthetic transformations. atamankimya.comwikipedia.org

Significance of Aminonitriles as Versatile Synthetic Intermediates and Building Blocks

Aminonitriles, characterized by the presence of both an amino group (-NH2) and a nitrile group (-CN), are exceptionally versatile building blocks in organic synthesis. researchgate.netresearchgate.netuni-mainz.de Their discovery dates back to 1850 with Strecker's synthesis of α-aminonitriles, a reaction that remains a fundamental method for their preparation. researchgate.netrsc.orgmdpi.com The dual functionality of aminonitriles allows for a multitude of chemical transformations. The nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, while the amino group can participate in a wide range of coupling and cyclization reactions. rsc.orgresearchgate.net

This inherent reactivity makes aminonitriles crucial intermediates in the synthesis of a diverse range of compounds, including α-amino acids, diamines, and a vast array of nitrogen-containing heterocycles such as imidazoles and quinazolines. uni-mainz.demdpi.comresearchgate.netscielo.br For example, ortho-aminonitriles are common starting materials for the synthesis of quinazolines and quinazolinones, which are important scaffolds in medicinal chemistry. scielo.bracs.orgnih.gov The development of efficient, metal-free, and environmentally benign methods for the synthesis of these heterocyclic systems from aminonitriles is an active area of research. mdpi.com The strategic importance of aminonitriles is further underscored by their use in the total synthesis of complex natural products. researchgate.netresearchgate.net

Overview of Research Trajectories for 2-amino-5-ethylbenzonitrile (B1278178) and Related Compounds

Research involving 2-amino-5-ethylbenzonitrile and its analogs is primarily focused on its application as a precursor in the synthesis of more complex molecules with potential biological activity. The strategic placement of the amino, ethyl, and nitrile groups on the benzene (B151609) ring makes it a valuable starting material for constructing a variety of heterocyclic systems.

One significant area of research is its use in the synthesis of substituted quinazolines and quinazolinones. scielo.bracs.orgnih.gov These nitrogen-containing heterocycles are known to exhibit a broad spectrum of pharmacological activities. scielo.br For instance, 2-amino-5-ethylbenzonitrile can be a precursor to 2-amino-5-ethylbenzaldehyde (B13127175), another important intermediate in organic synthesis. evitachem.com

Furthermore, derivatives of 2-aminobenzonitrile (B23959) are being explored for their potential in materials science. For example, the cyclotrimerization of benzonitrile derivatives can lead to the formation of triazines, which have applications in the development of fluorescent materials. researchgate.net Research is also directed towards the development of novel inhibitors for biological targets, such as the PD-1/PD-L1 pathway, where complex benzonitrile derivatives serve as the core structure. nih.gov The synthesis of various substituted benzonitrile derivatives, including those with ethyl groups, is a continuous effort to expand the library of available building blocks for drug discovery and materials science.

Table 1: Properties of 2-amino-5-ethylbenzonitrile

Property Value
Molecular Formula C9H10N2 echemi.com
Molecular Weight 146.19 g/mol echemi.com
CAS Number 79689-41-1 echemi.combldpharm.com
Appearance Not specified, likely a solid
Solubility Not specified

Table 2: Compound Names Mentioned in the Article

Compound Name
2-amino-5-ethylbenzonitrile
2-amino-5-ethylbenzaldehyde
2-nitro-5-ethylbenzaldehyde
3-azidobenzonitrile
4-aminoquinazolines
4-ethylbenzonitrile
α-aminonitriles
aminonitriles
benzamides
benzoguanamine
benzonitrile
benzylamine
dibenzylamine
diphenylmethanimine
imidazoles
potassium ferrocyanide
quinazoline-2,4(1H,3H)-diones
quinazolines
quinazolinones
triazines

Properties

CAS No.

79689-41-1

Molecular Formula

C9H10N2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Amino 5 Ethylbenzonitrile

Established Synthetic Pathways to 2-amino-5-ethylbenzonitrile (B1278178) and its Analogues

Traditional methods for synthesizing aromatic aminonitriles rely on well-established organic reactions, including cyclization and condensation, functional group interconversions, and dehydration of amides.

Cyclization and condensation reactions are foundational in heterocyclic chemistry and can serve as indirect routes to aminobenzonitrile derivatives. These strategies often involve the initial formation of a heterocyclic ring system containing the necessary atoms, followed by subsequent ring-opening or modification. For instance, 2-aminobenzonitriles are key starting materials for the synthesis of various heterocyclic scaffolds like quinazolines. researchgate.net

Conversely, processes that form quinazolinone derivatives through the cyclocondensation of 2-aminobenzamide (B116534) with carbonyl compounds can be considered analogous pathways. researchgate.net While not a direct synthesis of 2-amino-5-ethylbenzonitrile, these multicomponent reactions highlight the condensation chemistry involving the amino group ortho to a nitrogen-containing functional group. researchgate.net A hypothetical route could involve the synthesis of a substituted quinazoline (B50416) from a 4-ethyl-substituted anthranilamide, which is then chemically transformed to yield the target benzonitrile (B105546), although such multi-step pathways are often less efficient.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk For the synthesis of 2-amino-5-ethylbenzonitrile, key interconversions can either introduce the nitrile group onto a pre-functionalized ring or modify an existing group to form the amine.

One prominent strategy is the reduction of a nitro group. The synthesis can commence from 2-nitrobenzonitrile, which is then reduced to 2-aminobenzonitrile (B23959). A documented method for this transformation utilizes zinc dust in a hydrochloric acid medium, achieving high yields. google.com Applying this to the target molecule, 2-amino-5-ethylbenzonitrile could be synthesized by the reduction of a 5-ethyl-2-nitrobenzonitrile precursor.

Another classic FGI for introducing a nitrile group is the Sandmeyer reaction, which converts a primary aromatic amine into a nitrile via a diazonium salt intermediate. However, this is more applicable for syntheses where the amino group is not desired in the final product or is introduced later. The nitrile group itself is a versatile functional group that can be converted into amines, carboxylic acids, and amides, making it a valuable synthetic intermediate. nbinno.comresearchgate.net

Table 1: Functional Group Interconversion for Aminobenzonitrile Synthesis

PrecursorReagents & ConditionsProductYieldReference
2-NitrobenzonitrileZinc dust, concentrated HCl, 20-30°C2-Aminobenzonitrile95% google.com
o-BromoanilineNaCN, 1% Pd(0)/t-Bu₃P, Zn dust2-Aminobenzonitrile99% researchgate.net

The dehydration of primary amides is a direct and widely used method for the preparation of nitriles. researchgate.netrsc.org This transformation involves the removal of a water molecule from the primary amide group (-CONH₂) to form the nitrile group (-C≡N). chemistrysteps.com This route is highly relevant for the synthesis of 2-amino-5-ethylbenzonitrile, which would proceed from its corresponding amide, 2-amino-5-ethylbenzamide.

A variety of dehydrating agents can be employed for this purpose, ranging from strong and harsh reagents to milder, more modern alternatives. researchgate.net

Common Dehydrating Agents:

Phosphorus Pentoxide (P₂O₅): A powerful and classic dehydrating agent. The reaction involves heating the amide with P₂O₅. A similar compound, 2-amino-5-chlorobenzonitrile (B58002), has been synthesized from 2-amino-5-chlorobenzamide using P₂O₅ via vacuum distillation. chemicalbook.com

Phosphorus Oxychloride (POCl₃): Another effective reagent that converts the amide into a nitrile, often in the presence of a base. chemistrysteps.com

Thionyl Chloride (SOCl₂): This reagent is also commonly used for amide dehydration. A patented method describes the synthesis of aminobenzonitrile from aminobenzamide using thionyl chloride in toluene. chemistrysteps.compatsnap.com

Other Reagents: Various other systems, including cyanuric chloride in DMF and phosphorus(III) reagents like PCl₃ or P(NMe₂)₃, have also been developed for this transformation. researchgate.netnih.gov

The general scheme for this synthesis is as follows:

Figure 1: Dehydration of 2-amino-5-ethylbenzamide to 2-amino-5-ethylbenzonitrile.

Table 2: Comparison of Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₂O₅)Heating, often under vacuumHigh efficacyHarsh conditions, solid handling
Phosphorus Oxychloride (POCl₃)Reflux in solvent (e.g., pyridine)Effective, common reagentCorrosive, generates acidic byproducts
Thionyl Chloride (SOCl₂)Reflux in inert solvent (e.g., toluene)Volatile byproducts (HCl, SO₂)Corrosive, toxic
Cyanuric ChlorideDMF, mild conditionsGood yields, high purityReagent cost

Novel and Green Synthetic Protocols for 2-amino-5-ethylbenzonitrile

Modern synthetic chemistry places increasing emphasis on the development of efficient, sustainable, and environmentally friendly methods. This includes the use of catalytic systems and the design of "green" reaction pathways that minimize waste and avoid hazardous materials.

Transition-metal catalysis has revolutionized the synthesis of nitriles by allowing for direct cyanation reactions that avoid the multi-step sequences of traditional methods. Palladium-catalyzed cross-coupling reactions are particularly prominent.

For the synthesis of 2-amino-5-ethylbenzonitrile, a key approach would be the cyanation of a corresponding aryl halide, such as 1-bromo-2-amino-5-ethylbenzene. A recent report details a highly efficient Pd(0)-catalyzed cyanation of o-bromoaniline using sodium cyanide (NaCN) in the presence of t-Bu₃P as a ligand and trace amounts of zinc dust, affording 2-aminobenzonitrile in 99% yield. researchgate.net This method offers a direct and high-yielding protocol that could be adapted for the ethyl-substituted analogue.

Table 3: Catalytic Cyanation of Aryl Halides

SubstrateCatalyst SystemCyanide SourceConditionsProductYield
o-Bromoaniline1% Pd(0)/t-Bu₃P, Zn dustNaCN70°C, 2h, CH₃CN2-Aminobenzonitrile99%

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For aminonitrile synthesis, this often focuses on developing one-pot reactions, using non-toxic catalysts and solvents, and finding safer cyanide sources.

The Strecker reaction, a three-component reaction between an aldehyde, an amine, and a cyanide source, is a classic method for producing α-aminonitriles. researchgate.net While not directly applicable to aromatic aminonitriles like the target compound, recent innovations in the Strecker reaction highlight key green chemistry principles. For example, the use of indium powder in water as an efficient catalyst for a one-pot synthesis of α-aminonitriles demonstrates a move towards environmentally benign procedures. nih.gov Similarly, catalysts like EPZG (FeCl₃ supported on clay) have been used for solvent-free α-aminonitrile synthesis at room temperature. derpharmachemica.com

A significant environmental concern in nitrile synthesis is the use of highly toxic cyanide reagents like HCN or alkali metal cyanides. Research into greener alternatives has identified less toxic and more easily handled cyanide sources. For instance, potassium hexacyanoferrate(II) [K₄(Fe(CN)₆)] has been developed as a universally applicable non-toxic cyanide source for the synthesis of α-aminonitriles. rsc.org The development of methods to use such sources for the cyanation of aryl halides would represent a significant step forward in the sustainable synthesis of compounds like 2-amino-5-ethylbenzonitrile. One-pot syntheses that combine multiple steps without isolating intermediates also contribute to a greener process by reducing solvent use and waste generation. sioc-journal.cn

Optimization of Reaction Parameters and Yields in 2-amino-5-ethylbenzonitrile Synthesis

The yield of 2-amino-5-ethylbenzonitrile via the Suzuki-Miyaura coupling is highly dependent on the careful optimization of several key reaction parameters. These include the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the reaction time. The interplay of these factors is crucial for achieving high efficiency and purity of the final product.

A systematic approach to optimization, often employing Design of Experiments (DoE), can efficiently identify the ideal conditions. Below is an interactive data table illustrating a hypothetical optimization study for the Suzuki-Miyaura coupling of 2-amino-5-bromobenzonitrile with ethylboronic acid.

EntryPalladium Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O801265
2Pd(OAc)₂ (2)SPhosK₃PO₄Dioxane/H₂O100885
3PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O901078
4Pd(OAc)₂ (2)XPhosK₃PO₄Dioxane/H₂O100692
5Pd(OAc)₂ (1)XPhosK₃PO₄Dioxane/H₂O100688
6Pd(OAc)₂ (2)XPhosK₂CO₃Dioxane/H₂O100681
7Pd(OAc)₂ (2)XPhosK₃PO₄Toluene/H₂O110689

Detailed Research Findings on Optimization:

Catalyst and Ligand Selection: The choice of the palladium precatalyst and the associated phosphine ligand is paramount. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide higher turnover numbers and efficiency. Buchwald-type ligands, such as SPhos and XPhos, in combination with a simple palladium source like palladium(II) acetate (Pd(OAc)₂), frequently lead to superior yields and shorter reaction times due to their ability to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. acs.org

Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The strength and solubility of the base can significantly impact the reaction rate and yield. In many cases, potassium phosphate has been found to be particularly effective.

Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic-soluble and water-soluble reactants. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The ratio of the organic solvent to water can influence the reaction rate and needs to be optimized.

Temperature and Reaction Time: The reaction temperature is a critical parameter that affects the rate of reaction. Higher temperatures generally lead to faster reactions but can also result in the decomposition of the catalyst or reactants, leading to lower yields. Therefore, an optimal temperature must be identified. The reaction time should be sufficient to ensure complete conversion of the starting material.

Scalability Considerations for 2-amino-5-ethylbenzonitrile Production

Scaling up the synthesis of 2-amino-5-ethylbenzonitrile from a laboratory setting to industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Key Scalability Considerations:

ParameterLaboratory ScaleIndustrial Scale Considerations
Catalyst Cost and Loading High catalyst loading is often acceptable.Minimizing catalyst loading is crucial for cost-effectiveness. Catalyst recycling strategies may need to be implemented.
Palladium Removal Residual palladium can often be removed by chromatography.Efficient and robust methods for removing palladium to acceptable levels (often in the ppm range for pharmaceutical intermediates) are required. This can involve treatment with scavengers or specialized filtration techniques. acs.org
Heat Transfer Heating is typically uniform and easily controlled.Efficient heat management is critical to maintain a consistent temperature throughout the large reactor and to prevent localized overheating, which could lead to side reactions or catalyst decomposition.
Mixing Efficient mixing is easily achieved with a magnetic stir bar.Vigorous and effective mixing is necessary to ensure homogeneity in a large reactor, especially with multiphasic reaction mixtures. The type of impeller and stirring speed are important parameters.
Reagent Addition Reagents are often added in one portion.The rate of addition of reagents may need to be carefully controlled to manage any exothermic events and to maintain a safe operating temperature.
Work-up and Isolation Product isolation is often done via extraction and column chromatography.Procedures need to be adapted for large-scale equipment, such as using crystallization instead of chromatography for purification to improve efficiency and reduce solvent waste.
Safety Small-scale reactions pose minimal safety risks.A thorough safety assessment is required to identify and mitigate potential hazards, such as the handling of flammable solvents and pyrophoric reagents, and to manage any potential exotherms.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Ethylbenzonitrile

Reactions Involving the Amino Group of 2-amino-5-ethylbenzonitrile (B1278178)

The primary amino group attached to the benzene (B151609) ring is a versatile functional group that participates in a variety of classical organic reactions, including substitutions at the nitrogen atom and transformations leading to nitrogen-nitrogen bonds.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-5-ethylbenzonitrile makes it nucleophilic, enabling it to react with various electrophiles in acylation and alkylation reactions.

N-Acylation involves the substitution of a hydrogen atom on the amino group with an acyl group (R-C=O). This is a common method for protecting the amino group during multi-step syntheses. nih.gov Typical acylating agents include acid chlorides (like acetyl chloride) and acid anhydrides (like acetic anhydride). The reaction generally proceeds readily, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

N-Alkylation is the substitution of a hydrogen atom on the amino group with an alkyl group. wikipedia.org This reaction can be achieved using alkyl halides, where the amine acts as a nucleophile attacking the electrophilic carbon of the alkyl halide. A significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org More selective methods have been developed, such as reductive amination or using nitriles as alkylating agents under catalytic hydrogenation conditions, which can offer better control over the degree of alkylation. rsc.org For aromatic primary amines, catalytic hydrogenation with a nitrile in the presence of a palladium on carbon (Pd/C) catalyst can selectively yield the corresponding secondary amine. rsc.org

Table 1: Representative N-Acylation and N-Alkylation Reactions This table is illustrative of general reactions applicable to 2-amino-5-ethylbenzonitrile.

Reaction Type Reagent Example Product Type General Conditions
N-Acylation Acetyl Chloride (CH₃COCl) N-(2-cyano-4-ethylphenyl)acetamide Presence of a base (e.g., pyridine)
N-Alkylation Methyl Iodide (CH₃I) 2-(Methylamino)-5-ethylbenzonitrile Base, potential for overalkylation
Reductive Alkylation Benzonitrile (B105546) (C₆H₅CN) 2-(Benzylamino)-5-ethylbenzonitrile H₂, Pd/C catalyst

Diazo and Azotization Chemistry for Arylamines

Primary aromatic amines like 2-amino-5-ethylbenzonitrile undergo diazotization when treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻).

The resulting aryl diazonium salt is a highly valuable synthetic intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. These subsequent reactions, collectively known as Sandmeyer or related reactions, allow for the introduction of groups that are otherwise difficult to install on an aromatic ring.

Table 2: Common Transformations of Aryl Diazonium Salts

Reaction Name Reagent(s) Product Functional Group
Sandmeyer Reaction CuCl / HCl -Cl
Sandmeyer Reaction CuBr / HBr -Br
Sandmeyer Reaction CuCN / KCN -CN
Schiemann Reaction HBF₄, then heat -F
Gattermann Reaction Cu powder / H⁺ -Cl, -Br, -CN
Hydrolysis H₂O, heat -OH

| Azo Coupling | Activated aromatic ring (e.g., phenol) | Azo compound (-N=N-Ar') |

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of 2-amino-5-ethylbenzonitrile can react with carbonyl compounds, specifically aldehydes and ketones, in a condensation reaction to form imines, commonly known as Schiff bases. The reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N). This reaction is typically catalyzed by acid or base and often requires the removal of water to drive the equilibrium toward the product. The formation of Schiff bases is a reversible process.

These imine derivatives are important in coordination chemistry as ligands for metal complexes and as intermediates in the synthesis of other nitrogen-containing compounds.

Transformations of the Nitrile Group in 2-amino-5-ethylbenzonitrile

The nitrile (-C≡N) group is a versatile functional handle that can be converted into several other important functional groups, primarily through hydrolysis and reduction pathways.

Hydrolysis and Amidation Reactions

The hydrolysis of the nitrile group can yield either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comorganicchemistrytutor.com

Partial Hydrolysis to Amide: Under carefully controlled conditions, the nitrile can be partially hydrolyzed to form the corresponding primary amide (2-amino-5-ethylbenzamide). This transformation can be achieved using milder acidic or basic conditions. chemistrysteps.com For instance, reaction with hydrogen peroxide in an alkaline solution is a common method for the selective conversion of nitriles to amides. commonorganicchemistry.com A study on the hydrolysis of nitriles using a water extract of pomelo peel ash demonstrated the successful conversion of the closely related 2-aminobenzonitrile (B23959) into 2-aminobenzamide (B116534) in high yield. nih.gov

Complete Hydrolysis to Carboxylic Acid: Under more vigorous conditions, such as heating with strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), the hydrolysis proceeds further. The initially formed amide is subsequently hydrolyzed to the corresponding carboxylic acid (2-amino-5-ethylbenzoic acid). libretexts.org In basic hydrolysis, the final product is the carboxylate salt, which requires an acidic workup to protonate it to the free carboxylic acid. libretexts.org

Reduction to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Amines: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst) will fully reduce the nitrile group to a primary amine. This converts 2-amino-5-ethylbenzonitrile into (2-amino-5-ethylphenyl)methanamine, a diamine.

Partial Reduction to Aldehydes: The reduction can be stopped at the intermediate imine stage, which upon hydrolysis yields an aldehyde. This transformation requires specific reagents that can deliver only one hydride equivalent or form a stable intermediate. Two common methods are:

Stephen Aldehyde Synthesis: This method involves the reaction of the nitrile with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). This forms an aldimine tin chloride salt, which precipitates and can be hydrolyzed with water to produce the corresponding aldehyde (2-amino-5-ethylbenzaldehyde). wikipedia.orgbyjus.com This method is generally more effective for aromatic nitriles. wikipedia.org

Reduction with DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) is a bulky and selective reducing agent that can reduce nitriles to aldehydes. adichemistry.comchemistrysteps.comchemistrysteps.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H adds one hydride to the nitrile carbon, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to release the aldehyde. chemistrysteps.com

Table 3: Comparison of Reduction Products from the Nitrile Group

Product Type Reagent(s) Key Conditions Final Product from 2-amino-5-ethylbenzonitrile
Primary Amine LiAlH₄ followed by H₂O workup Ether solvent (2-amino-5-ethylphenyl)methanamine
Primary Amine H₂ / Raney Ni or Pd/C High pressure, heat (2-amino-5-ethylphenyl)methanamine

| Aldehyde | 1. SnCl₂, HCl 2. H₂O | Ether solvent | 2-amino-5-ethylbenzaldehyde (B13127175) | | Aldehyde | 1. DIBAL-H 2. H₂O workup | Low temperature (-78 °C) | 2-amino-5-ethylbenzaldehyde |

Nucleophilic Additions to the Nitrile Functionality

The nitrile group in 2-amino-5-ethylbenzonitrile, while generally less reactive than a carbonyl group, can undergo nucleophilic addition, a reaction that is often facilitated by activation of the nitrile. This activation can be achieved through protonation or coordination with a Lewis acid, which increases the electrophilicity of the nitrile carbon.

One of the fundamental nucleophilic addition reactions is hydrolysis, which converts the nitrile to a carboxylic acid. This can occur under either acidic or basic conditions, proceeding through an amide intermediate. In an acidic medium, the nitrogen atom is protonated, enhancing the electrophilicity of the carbon atom for attack by a water molecule. Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon.

Organometallic reagents, such as Grignard reagents, can also add to the nitrile functionality. The reaction of a nitrile with a Grignard reagent, followed by aqueous workup, typically yields a ketone. This process involves the formation of an intermediate imine anion.

While specific studies on the nucleophilic addition to 2-amino-5-ethylbenzonitrile are not extensively documented, the general principles of nitrile reactivity suggest that it would undergo these transformations. The presence of the amino and ethyl groups on the aromatic ring may electronically influence the reactivity of the nitrile group, but the fundamental reaction pathways are expected to be similar to other substituted benzonitriles.

Electrophilic Aromatic Substitution Patterns in 2-amino-5-ethylbenzonitrile

The amino group in 2-amino-5-ethylbenzonitrile is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This directing effect is a consequence of the resonance stabilization of the cationic intermediate (the sigma complex) formed during the reaction. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, stabilizing the positive charge that develops at the ortho and para positions.

The ethyl group at the 5-position is a weakly activating group and also an ortho-, para-director. In 2-amino-5-ethylbenzonitrile, the directing effects of the amino and ethyl groups are cooperative. The positions ortho to the amino group are positions 3 and the position para is position 6 (relative to the nitrile at position 1). The positions ortho to the ethyl group are positions 4 and 6, and the para position is position 1 (occupied by the nitrile). Therefore, electrophilic attack is most likely to occur at positions 3 and 6, which are ortho and para to the strongly activating amino group and also influenced by the ethyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For 2-amino-5-ethylbenzonitrile, these reactions would be expected to yield predominantly 3- and/or 6-substituted products. The exact ratio of these isomers would depend on the specific reaction conditions and the nature of the electrophile.

Electrophilic Substitution ReactionExpected Major Products
Nitration (HNO₃, H₂SO₄)2-amino-5-ethyl-3-nitrobenzonitrile and 2-amino-5-ethyl-6-nitrobenzonitrile
Bromination (Br₂, FeBr₃)2-amino-3-bromo-5-ethylbenzonitrile and 2-amino-6-bromo-5-ethylbenzonitrile
Sulfonation (SO₃, H₂SO₄)3-amino-4-ethyl-2-cyanobenzenesulfonic acid and 2-amino-5-ethylbenzonitrile-6-sulfonic acid

Cycloaddition Reactions and Heterocycle Formation from 2-amino-5-ethylbenzonitrile

2-amino-5-ethylbenzonitrile is a valuable precursor for the synthesis of various heterocyclic compounds, particularly fused pyrimidines like quinazolines. The presence of the ortho-amino and nitrile groups allows for cyclization reactions with suitable reagents.

One notable application is in the synthesis of quinazoline (B50416) derivatives. For instance, 2-aminobenzonitriles can react with N-benzyl cyanamides in the presence of an acid catalyst to form 2-amino-4-iminoquinazolines. This reaction proceeds via a [4+2] annulation mechanism. mdpi.com Another approach involves the reaction of 2-aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate, which then reacts with arylamines to yield 4-amino-quinazolines.

The amino group of 2-amino-5-ethylbenzonitrile can also react with reagents like carbon disulfide or isothiocyanates to form thiourea (B124793) derivatives. These intermediates can then undergo intramolecular cyclization to afford various sulfur and nitrogen-containing heterocycles. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of a dithiocarbamate (B8719985), a precursor for thiazole (B1198619) or other sulfur-containing heterocycles. Similarly, reaction with an isothiocyanate would yield a thiourea, which can be cyclized to form quinazoline-thiones or other related structures.

The general synthetic utility of 2-aminobenzonitriles in forming pyrimidine-fused systems suggests that 2-amino-5-ethylbenzonitrile would be a versatile starting material for a range of heterocyclic structures.

ReagentResulting Heterocyclic Core
N-Benzyl Cyanamides2-Amino-4-iminoquinazoline
Dimethylformamide-dimethylacetal (DMF-DMA) followed by Arylamine4-Aminoquinazoline
Carbon DisulfideThiazole or other sulfur-containing heterocycles
IsothiocyanatesQuinazoline-thione

Mechanistic Elucidation of Key Transformations of 2-amino-5-ethylbenzonitrile

The mechanisms of the key transformations involving 2-amino-5-ethylbenzonitrile are rooted in the fundamental principles of organic chemistry.

In nucleophilic additions to the nitrile , the mechanism is initiated by the attack of a nucleophile on the electrophilic carbon of the nitrile group. In acid-catalyzed hydrolysis, the initial step is the protonation of the nitrile nitrogen, which makes the carbon more susceptible to attack by water. The resulting intermediate undergoes tautomerization to form an amide, which is then further hydrolyzed to a carboxylic acid.

The mechanism of electrophilic aromatic substitution involves a two-step process. First, the aromatic ring, acting as a nucleophile, attacks the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring, with significant contributions from structures where the charge is at the ortho and para positions relative to the electron-donating amino group. In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

For cycloaddition reactions leading to heterocycles , the mechanisms can be more complex and varied. In the formation of quinazolines from 2-aminobenzonitriles and N-benzyl cyanamides, a plausible mechanism involves the initial acid-catalyzed activation of the cyanamide. mdpi.com The amino group of the 2-aminobenzonitrile then acts as a nucleophile, attacking the activated cyanamide. This is followed by an intramolecular cyclization where the nitrile nitrogen attacks an electrophilic center, and subsequent tautomerization leads to the final quinazoline product. The formation of heterocycles from reactions with carbon disulfide or isothiocyanates typically involves the initial formation of a thiourea or dithiocarbamate intermediate, followed by an intramolecular nucleophilic attack of a nitrogen or sulfur atom on an electrophilic center, often with the elimination of a small molecule like water or hydrogen sulfide (B99878) to drive the cyclization.

Derivatization Strategies and Analogue Synthesis from 2 Amino 5 Ethylbenzonitrile

Synthesis of Substituted Benzonitrile (B105546) Analogues from 2-amino-5-ethylbenzonitrile (B1278178)

The reactivity of the primary amino group and the aromatic ring of 2-amino-5-ethylbenzonitrile allows for the synthesis of a variety of analogues where the core benzonitrile structure is retained but modified with different functional groups. These derivatization strategies are fundamental in tuning the electronic and steric properties of the molecule for further transformations or for structure-activity relationship (SAR) studies.

Key derivatization reactions include:

N-Functionalization: The primary amino group can readily undergo acylation, alkylation, and sulfonylation reactions. For instance, reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. These reactions are foundational for introducing a vast array of substituents.

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group and can be replaced by a wide range of nucleophiles in reactions such as the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. This provides access to analogues where the amino group is replaced by halogens (F, Cl, Br, I), hydroxyl, cyano, or aryl groups.

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 2-amino-5-ethylbenzonitrile, the positions ortho (position 3) and para (position 6, which is blocked) to the amino group are activated. Halogenation (e.g., bromination or chlorination) can introduce halogen atoms onto the aromatic ring, further modifying the molecule's properties and providing additional handles for cross-coupling reactions.

These fundamental transformations allow for the generation of a library of substituted benzonitrile analogues from the parent 2-amino-5-ethylbenzonitrile scaffold, serving as crucial intermediates for more complex targets.

Preparation of Heterocyclic Scaffolds Utilizing 2-amino-5-ethylbenzonitrile as a Precursor

The ortho-disposed amino and nitrile functionalities in 2-amino-5-ethylbenzonitrile serve as a powerful synthon for the construction of fused heterocyclic systems. This arrangement facilitates intramolecular cyclization reactions, leading to the formation of various pharmacologically relevant scaffolds.

While the direct synthesis of simple pyrrole (B145914) rings from 2-aminobenzonitriles is less common, the amino group can participate in classical pyrrole syntheses. For example, in a Paal-Knorr type synthesis, 2-amino-5-ethylbenzonitrile can act as the amine component, reacting with a 1,4-dicarbonyl compound to form an N-aryl substituted pyrrole.

The synthesis of pyridine (B92270) derivatives can be achieved through multi-component reactions. For example, condensation reactions involving 2-amino-5-ethylbenzonitrile, an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate) can lead to highly substituted pyridine rings fused or appended to the benzonitrile core. researchgate.net Such reactions often proceed through a series of condensation, addition, and cyclization steps, yielding complex molecular architectures in a single pot. researchgate.net

The most prominent application of 2-amino-5-ethylbenzonitrile in heterocycle synthesis is as a precursor to quinazolines. The amino and nitrile groups provide the necessary components to form the fused pyrimidine (B1678525) ring of the quinazoline (B50416) system. A variety of methods have been developed that are applicable to this transformation, often involving metal catalysis to facilitate the cyclization with different coupling partners. organic-chemistry.orgnih.gov

For instance, the reaction of 2-aminobenzonitriles with aldehydes, alcohols, or amines can yield 2-substituted or 2,4-disubstituted quinazolines. organic-chemistry.orgresearchgate.net These reactions often proceed via an initial condensation or coupling to form an intermediate amidine or related species, which then undergoes intramolecular cyclization. Catalysts based on copper, ruthenium, cobalt, and iodine have been shown to be effective for these transformations, offering high atom economy and accommodating a wide range of functional groups. organic-chemistry.orgnih.gov

Below is a table summarizing various catalytic methods reported for the synthesis of quinazolines from 2-aminobenzonitrile (B23959) precursors, which are directly applicable to 2-amino-5-ethylbenzonitrile.

Catalyst SystemCoupling Partner(s)Typical ConditionsProduct TypeReference(s)
Ru3(CO)12/Xantphos/t-BuOKPrimary AlcoholsToluene, 120-140 °C2-Aryl/Alkyl-quinazolines organic-chemistry.org
Co(OAc)₂·4H₂ONitriles or AlcoholsDioxane, 120 °C4-Substituted-quinazolines organic-chemistry.org
Copper CatalystBenzonitriles and 2-ethynylanilinesO₂ (oxidant)Substituted Quinazolines nih.gov
Molecular Iodine (I₂)BenzylaminesO₂ (oxidant), Solvent-free2-Aryl-quinazolines nih.gov
Ceric Ammonium (B1175870) Nitrate (CAN)-TBHPBenzylaminesAcetonitrile2-Phenylquinazolines organic-chemistry.org

These methods highlight the utility of 2-amino-5-ethylbenzonitrile in constructing the quinazoline core, a privileged scaffold in medicinal chemistry.

Design and Synthesis of Advanced Organic Intermediates based on 2-amino-5-ethylbenzonitrile

Beyond its direct use in synthesizing analogues and heterocycles, 2-amino-5-ethylbenzonitrile is a foundational building block for designing advanced organic intermediates. These intermediates are complex molecules that incorporate the 2-amino-5-ethylbenzonitrile framework and are designed for subsequent elaboration into highly functionalized target molecules, such as pharmaceuticals or functional materials. mdpi.com

The synthesis of these intermediates often involves a multi-step sequence that leverages the reactivity of the amino and nitrile groups. For example, an initial reaction might form a quinazoline ring as described previously. The resulting quinazoline, now bearing the ethyl group at the 7-position, can be further functionalized. mdpi.com The ethyl group itself can be a site for further chemical modification through benzylic bromination and subsequent substitution.

A key strategy involves the initial derivatization of the amino group to install a directing group or a more complex substituent, followed by a cyclization reaction to form a fused heterocycle. This approach was demonstrated in the synthesis of novel quinazoline derivatives where a key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, was prepared and subsequently cyclized with dimethylformamide-dimethylacetal (DMF-DMA) and reacted with various amines to produce a library of potent compounds. mdpi.com This illustrates how a strategically substituted aminobenzonitrile serves as a platform for creating advanced intermediates tailored for specific applications.

By combining the derivatization strategies from section 4.1 with the cyclization methods from section 4.2, chemists can design and synthesize a vast array of complex intermediates starting from 2-amino-5-ethylbenzonitrile, underscoring its importance as a versatile starting material in modern organic synthesis.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Ethylbenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) of 2-amino-5-ethylbenzonitrile (B1278178)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-amino-5-ethylbenzonitrile in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum of 2-amino-5-ethylbenzonitrile is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl group. The aromatic protons will appear as a complex splitting pattern due to spin-spin coupling. The chemical shift of the amino protons can vary depending on the solvent and concentration, and they may appear as a broad singlet. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, including the nitrile carbon, the aromatic carbons, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-amino-5-ethylbenzonitrile

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 6.6 - 7.3 Multiplet
Amino-H ~4.5 (broad) Singlet
Methylene-H (-CH₂) ~2.6 Quartet

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-amino-5-ethylbenzonitrile

Carbon Atom Predicted Chemical Shift (ppm)
Nitrile-C ~118
Aromatic-C (substituted) 110 - 150
Aromatic-C (unsubstituted) 115 - 135
Methylene-C (-CH₂) ~29

To further refine the structural assignment and understand the spatial arrangement of atoms, multi-dimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and long-range carbon-proton connectivities, respectively.

For 2-amino-5-ethylbenzonitrile, COSY would confirm the coupling between the methylene and methyl protons of the ethyl group, as well as the couplings between adjacent aromatic protons. HSQC would unambiguously assign the proton signals to their corresponding carbon signals. HMBC would be particularly useful in confirming the assignment of the quaternary aromatic carbons by observing correlations to nearby protons.

Dynamic NMR (DNMR) spectroscopy can be utilized to study time-dependent molecular processes, such as the rotation around the C-NH₂ bond. At lower temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for the two amino protons, which would appear as separate resonances. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a single broad peak, and eventually a sharp singlet at higher temperatures. By analyzing the lineshape of the signals at different temperatures, the energy barrier to this rotation can be calculated.

Single-Crystal X-ray Diffraction Analysis of 2-amino-5-ethylbenzonitrile and its Co-crystals

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules within the crystal lattice.

The crystal structure of 2-amino-5-ethylbenzonitrile would reveal the nature and geometry of intermolecular interactions that govern its crystal packing. The primary interactions expected are hydrogen bonds involving the amino group as a donor and the nitrile group as an acceptor (N-H···N). These interactions would likely lead to the formation of supramolecular synthons, such as chains or dimers. Additionally, π-π stacking interactions between the aromatic rings and weaker C-H···π interactions could also play a significant role in stabilizing the crystal structure. The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for 2-amino-5-ethylbenzonitrile. Different polymorphs would exhibit distinct crystal packing and intermolecular interactions, leading to variations in physical properties such as melting point, solubility, and stability. A comprehensive polymorphic screen, involving crystallization from various solvents and under different conditions, would be necessary to identify and characterize any potential polymorphs. Each polymorph would be analyzed by X-ray diffraction to determine its unique solid-state structure.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in 2-amino-5-ethylbenzonitrile

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The vibrational modes of 2-amino-5-ethylbenzonitrile can be predicted and assigned based on the analysis of related molecules, such as 2-amino-5-halobenzonitriles.

The FTIR and Raman spectra of 2-amino-5-ethylbenzonitrile are expected to show characteristic bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, the C-H stretching of the aromatic ring and the ethyl group, and various bending and deformation modes.

Table 3: Predicted Vibrational Frequencies for 2-amino-5-ethylbenzonitrile

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amino (-NH₂) Symmetric Stretching ~3350
Amino (-NH₂) Asymmetric Stretching ~3450
Nitrile (-C≡N) Stretching ~2220
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
C=C Aromatic Stretching 1450 - 1600

The precise positions of these bands can be influenced by the electronic effects of the substituents and the intermolecular interactions in the solid state. A combined analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, as some modes may be more active in one technique than the other due to selection rules.

Mass Spectrometry (HRMS, MS/MS) for Structural Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the unambiguous structural confirmation of 2-amino-5-ethylbenzonitrile and for elucidating its intrinsic fragmentation behavior upon ionization. HRMS provides a high-precision mass measurement of the molecular ion, allowing for the determination of its elemental composition and confirming its chemical formula (C₉H₁₀N₂).

In a typical Electron Ionization (EI) mass spectrum, 2-amino-5-ethylbenzonitrile is expected to exhibit a distinct molecular ion peak (M⁺•) at an m/z corresponding to its monoisotopic mass. The fragmentation pathways, elucidated through MS/MS analysis, are dictated by the molecule's functional groups: the primary amine, the ethyl substituent, and the nitrile group on the aromatic ring.

The primary fragmentation processes anticipated for 2-amino-5-ethylbenzonitrile include:

Alpha-Cleavage (Benzylic Cleavage): The most favorable fragmentation for alkylbenzenes is the cleavage of the C-C bond adjacent to the aromatic ring. This would result in the loss of a methyl radical (•CH₃) from the ethyl group, leading to the formation of a stable benzylic cation.

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for aromatic nitriles is the elimination of a neutral HCN molecule.

Fragmentation of the Amino Group: The primary amino group can undergo fragmentation through the loss of a hydrogen radical or an NH₂ radical.

MS/MS experiments on a selected precursor ion (the molecular ion) would generate a series of product ions, providing a fragmentation fingerprint that is unique to the molecule's structure. The study of related aminobenzonitrile derivatives, such as 2-amino-5-nitrobenzonitrile, shows characteristic losses related to the functional groups, supporting these predicted pathways. nih.gov The fragmentation of deprotonated nitrile amino acids also demonstrates cooperative interactions between the nitrile and other functional groups, leading to complex rearrangements and losses, such as water or carbon dioxide, although these are more characteristic of ESI-MS/MS on deprotonated species. unito.it

The precise masses of these fragments, as determined by HRMS, are crucial for confirming their elemental composition and distinguishing between isobaric species, thereby providing conclusive structural evidence. nih.gov

**Table 1: Predicted HRMS Fragmentation Data for 2-amino-5-ethylbenzonitrile (C₉H₁₀N₂) **

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Fragment Structure
146.0844 131.0609 •CH₃ [M - CH₃]⁺
146.0844 119.0762 HCN [M - HCN]⁺•
146.0844 145.0766 •H [M - H]⁺

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides profound insights into the electronic structure and photophysical properties of 2-amino-5-ethylbenzonitrile. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-CN) on the aromatic π-system governs its absorption and emission characteristics.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of 2-amino-5-ethylbenzonitrile is characterized by intense absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated system of the benzene (B151609) ring. researchgate.net The presence of both an auxochrome (-NH₂) and a chromophore (-CN) typically leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile (B105546) or aniline. This is due to the extension of the conjugated system and the reduction of the HOMO-LUMO energy gap. derpharmachemica.com

The spectrum is expected to show distinct bands corresponding to different electronic transitions. The primary π→π* transitions of the aromatic ring will be prominent. Additionally, n→π* transitions, involving the non-bonding electrons of the nitrogen atoms in the amino and nitrile groups, may appear as weaker, longer-wavelength shoulders. uobabylon.edu.iq Studies on structurally similar compounds, like 2-amino-5-fluorobenzonitrile, have utilized both experimental measurements and theoretical calculations (TD-DFT) to assign these electronic transitions and understand the charge transfer character within the molecule. derpharmachemica.com

Table 2: Expected Electronic Absorption Data for 2-amino-5-ethylbenzonitrile

Wavelength Range (nm) Molar Absorptivity (ε) Assignment
~230-260 High π→π* (Primary aromatic band)
~280-320 Moderate π→π* (Secondary aromatic band)

Fluorescence Spectroscopy: Aminobenzonitrile derivatives are well-known for their fluorescent properties, which are often linked to the formation of an Intramolecular Charge Transfer (ICT) state upon photoexcitation. derpharmachemica.com For 2-amino-5-ethylbenzonitrile, excitation with UV light promotes the molecule to an excited state. In this state, a significant transfer of electron density can occur from the electron-donating amino group to the electron-withdrawing nitrile group and the aromatic ring.

This excited ICT state is often stabilized by polar solvents, leading to a phenomenon known as solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) with increasing solvent polarity. The relaxation from this charge-separated state back to the ground state results in the emission of fluorescent light. The efficiency of this process is described by the fluorescence quantum yield, while the duration of the excited state is measured as the fluorescence lifetime. nih.gov The development of novel fluorescent amino acids has highlighted how modifications to the aminobenzonitrile scaffold can tune these photophysical properties for applications in biological spectroscopy and imaging. nih.govnih.gov

Computational and Theoretical Investigations of 2 Amino 5 Ethylbenzonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals of 2-amino-5-ethylbenzonitrile (B1278178)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of a molecule like 2-amino-5-ethylbenzonitrile. These calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate method.

For a molecule like 2-amino-5-ethylbenzonitrile, DFT would be used to optimize the molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, various electronic properties can be calculated, including the distribution of molecular orbitals, which are crucial for understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more easily excitable and therefore more reactive.

For aminobenzonitrile derivatives, the HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is often centered on the electron-withdrawing nitrile group and the benzene (B151609) ring. This distribution facilitates intramolecular charge transfer, a characteristic feature of this class of compounds. While specific values for 2-amino-5-ethylbenzonitrile are not available, studies on related molecules provide a reference for the expected electronic behavior.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Aminobenzonitrile Derivative

OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.23
HOMO-LUMO Gap4.62

Note: The data in this table is illustrative and represents typical values for aminobenzonitrile derivatives, not specifically for 2-amino-5-ethylbenzonitrile.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. An MEP map displays the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites.

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. These regions in 2-amino-5-ethylbenzonitrile would likely be concentrated around the nitrogen atom of the nitrile group and potentially the amino group, due to the presence of lone pairs of electrons.

Regions of positive electrostatic potential, usually colored blue, represent electron-deficient areas that are prone to nucleophilic attack. For 2-amino-5-ethylbenzonitrile, these positive regions would be expected around the hydrogen atoms of the amino group and the ethyl group. The MEP map provides a comprehensive picture of how a molecule will interact with other charged or polar species.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data, which can aid in the structural confirmation and analysis of compounds like 2-amino-5-ethylbenzonitrile.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These calculations involve determining the magnetic shielding of each nucleus within the molecule.

By calculating the theoretical chemical shifts for a proposed structure and comparing them to experimental data, chemists can confirm or elucidate the correct structure. While specific calculated NMR data for 2-amino-5-ethylbenzonitrile is not available in the literature, the methodology would involve optimizing the molecule's geometry and then performing NMR calculations using a suitable DFT functional and basis set.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Benzonitrile (B105546)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (ipso-CN)118.5
C2 (ortho)133.2
C3 (meta)115.1
C4 (para)130.8
C5 (meta)112.4
C6 (ortho)129.7
CN119.3

Note: This table provides illustrative predicted chemical shifts for a generic substituted benzonitrile and does not represent actual data for 2-amino-5-ethylbenzonitrile.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational modes.

For 2-amino-5-ethylbenzonitrile, key vibrational modes would include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, C-H stretching of the aromatic ring and the ethyl group, and various ring deformation modes. Theoretical calculations can help to resolve ambiguities in experimental spectra and provide a more detailed understanding of the molecule's vibrational properties.

Table 3: Illustrative Calculated Vibrational Frequencies for a Substituted Aminobenzonitrile

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Asymmetric Stretch3520
N-H Symmetric Stretch3415
C-H Aromatic Stretch3100-3000
C≡N Stretch2230
C-N Stretch1280

Note: The data presented is for illustrative purposes and reflects typical calculated frequencies for a substituted aminobenzonitrile, not 2-amino-5-ethylbenzonitrile.

Reaction Pathway and Transition State Analysis for 2-amino-5-ethylbenzonitrile Transformations

Computational chemistry can be used to model chemical reactions involving 2-amino-5-ethylbenzonitrile, providing insights into reaction mechanisms, energetics, and kinetics. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and transition states.

Transition state theory is a fundamental concept in this analysis. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations can be used to locate and characterize the geometry and energy of these transition states.

For transformations involving 2-amino-5-ethylbenzonitrile, such as electrophilic aromatic substitution or reactions at the amino or nitrile groups, computational analysis could predict the most likely reaction pathways and the activation energies involved. This information is invaluable for understanding reaction outcomes and for designing new synthetic routes.

Exploration of Reaction Mechanisms

The synthesis of 2-amino-5-ethylbenzonitrile can be envisioned through several pathways, with the Sandmeyer reaction being a prominent method for introducing the nitrile group. wikipedia.orglscollege.ac.in This reaction involves the diazotization of an aniline derivative followed by treatment with a copper(I) cyanide. nih.govchem-station.com Computational studies on the Sandmeyer reaction suggest a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglscollege.ac.in

The key steps in this proposed mechanism are:

Diazotization: The amino group of a precursor, such as 4-ethylaniline, is converted into a diazonium salt.

Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

Radical-Nucleophile Coupling: The aryl radical then reacts with the cyanide nucleophile, which is coordinated to the copper(II) species, to form the benzonitrile product and regenerate the copper(I) catalyst.

An alternative synthetic route could involve the direct cyanation of a substituted benzene ring. However, the directing effects of the amino and ethyl groups would need to be carefully considered. Computational studies on electrophilic aromatic substitution reactions can predict the most likely sites of substitution based on the electron-donating or -withdrawing nature of the substituents. byjus.comsavemyexams.com The amino group is a strong activating group and an ortho-, para-director, while the ethyl group is a weakly activating, ortho-, para-director.

Energetic Profiles of Key Synthetic Steps

For the Sandmeyer reaction, the single electron transfer step is often considered to be the rate-determining step. The energy barrier for this step would be influenced by the stability of the aryl radical intermediate. The presence of the electron-donating amino and ethyl groups would likely stabilize the radical, thus lowering the activation energy compared to unsubstituted benzenediazonium salts.

Below is a hypothetical energetic profile for the key steps in the Sandmeyer cyanation of a diazonium salt derived from a substituted aniline, based on general principles and data from analogous systems.

Reaction StepReactantsTransition StateProductsΔE (kcal/mol)
Diazotization4-ethylaniline + HNO2[Transition State]4-ethyldiazonium ion + 2H2OExo-thermic
SET & N2 loss4-ethyldiazonium ion + Cu(I)CN[Transition State]4-ethylphenyl radical + N2 + Cu(II)CN~5-10
Cyanide transfer4-ethylphenyl radical + Cu(II)CN[Transition State]2-amino-5-ethylbenzonitrile + Cu(I)Highly Exothermic

Note: The values in this table are illustrative and based on computational studies of similar reactions. They are not experimentally derived for 2-amino-5-ethylbenzonitrile.

Molecular Dynamics Simulations and Conformation Analysis of 2-amino-5-ethylbenzonitrile

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational landscape of 2-amino-5-ethylbenzonitrile in different environments. pnas.orgstanford.eduacs.orgacs.orgnih.gov These simulations model the movement of atoms over time, allowing for the exploration of accessible conformations and their relative energies.

The primary source of conformational flexibility in 2-amino-5-ethylbenzonitrile is the rotation of the ethyl group. Conformational analysis of ethylbenzene has shown that the most stable conformation is one where the C-C bond of the ethyl group is perpendicular to the plane of the benzene ring. nist.gov A similar preference would be expected for 2-amino-5-ethylbenzonitrile. The rotation of the amino group and the nitrile group relative to the ring are also important conformational degrees of freedom.

MD simulations can also reveal information about intermolecular interactions in the condensed phase. For benzonitrile, simulations have shown a tendency for antiparallel stacking of the molecules, driven by electrostatic interactions between the electron-rich nitrile group and the electron-deficient regions of adjacent molecules. stanford.eduacs.orgacs.org The presence of the amino and ethyl groups in 2-amino-5-ethylbenzonitrile would likely modify these packing arrangements due to steric hindrance and the potential for hydrogen bonding involving the amino group.

A summary of expected conformational features is presented below:

Dihedral AngleDescriptionExpected Low-Energy Conformation
C(ring)-C(ring)-C-CRotation of the ethyl groupPerpendicular to the aromatic ring
C(ring)-C(ring)-N-HRotation of the amino groupPlanar or near-planar with the ring
C(ring)-C(ring)-C≡NRotation of the nitrile groupCo-planar with the aromatic ring

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Analogue Design (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netresearchgate.netd-nb.infonih.govjst.go.jp These models are valuable in the design of new analogues of 2-amino-5-ethylbenzonitrile with potentially enhanced or modified properties.

The development of a QSAR/QSPR model typically involves the following steps:

Data Set Collection: A series of molecules with known activities or properties is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the data set. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity or property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For the design of analogues of 2-amino-5-ethylbenzonitrile, a QSAR study could be employed to explore the effects of different substituents on a particular biological activity. For example, if this compound were found to have inhibitory activity against a specific enzyme, a QSAR model could help identify which structural modifications would be most likely to improve its potency.

Key descriptors that might be important in a QSAR model for benzonitrile derivatives include:

Electronic Descriptors: Hammett constants, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molar refractivity, van der Waals volume.

Lipophilic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

The insights gained from such a model could guide the synthesis of new derivatives with a higher probability of desired activity, thus streamlining the drug discovery and development process.

Emerging Applications and Methodological Contributions of 2 Amino 5 Ethylbenzonitrile

Role of 2-amino-5-ethylbenzonitrile (B1278178) in Novel Organic Synthesis Methodologies

The presence of both nucleophilic (amino) and electrophilic (nitrile) centers, along with the aromatic ring, allows 2-amino-5-ethylbenzonitrile to participate in a variety of chemical transformations, making it a key component in the development of new synthetic methods.

The structure of 2-amino-5-ethylbenzonitrile makes it an ideal starting material for the synthesis of fused heterocyclic compounds, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net One of the most important applications of 2-aminobenzonitriles is in the synthesis of quinazolines and their derivatives. mdpi.comopenmedicinalchemistryjournal.commdpi.com Quinazolines are known to possess a wide range of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and anticancer activities. mdpi.com

Various synthetic strategies have been developed to construct the quinazoline (B50416) skeleton using 2-aminobenzonitrile (B23959) precursors. These methods often involve reactions that form the pyrimidine (B1678525) ring fused to the existing benzene (B151609) ring of the benzonitrile (B105546). For instance, a common approach is the reaction of a 2-aminobenzonitrile derivative with a reagent that can provide the remaining atoms for the new ring, such as N-benzyl cyanamides in an acid-mediated [4+2] annulation. mdpi.com Multicomponent reactions (MCRs) are also employed, where several reactants are combined in a single step to produce complex products, offering an efficient route to highly substituted quinazolines. openmedicinalchemistryjournal.com

While specific studies detailing the reaction of 2-amino-5-ethylbenzonitrile are not extensively documented in publicly available literature, its structural similarity to other 2-aminobenzonitriles allows for extrapolation of its synthetic utility. The ethyl group at the 5-position can influence the electronic properties and solubility of the resulting complex molecules.

Table 1: Representative Synthesis of Quinazoline Derivatives from 2-Aminobenzonitrile Precursors

Starting Material (2-Aminobenzonitrile Derivative) Reagent(s) Reaction Type Product Class Reference
2-Aminobenzonitrile N-Benzyl Cyanamides, HCl [4+2] Annulation 2-Aminoquinazolines mdpi.com
2-Aminobenzophenones Aldehydes, Ammonium (B1175870) Acetate Microwave-Promoted Condensation Quinazolines nih.gov
(2-Aminophenyl)methanols Aldehydes, NH4Cl, Cu-catalyst One-pot Tandem Reaction 2-Functionalized Quinazolines nih.gov

The amino and nitrile functionalities of 2-amino-5-ethylbenzonitrile provide reactive sites for the construction of polydentate ligands. These ligands can coordinate with metal ions to form stable complexes that can act as catalysts in various organic transformations. unam.mxnih.gov The nitrogen atom of the amino group and the nitrogen atom of the nitrile group can both act as donor atoms, allowing for the formation of chelate rings with a metal center, which enhances the stability of the resulting metal complex.

The synthesis of such ligands can be achieved through reactions that modify the amino or nitrile group to introduce additional coordinating arms. For example, the amino group can be reacted with various electrophiles to introduce new donor functionalities. While direct examples of the use of 2-amino-5-ethylbenzonitrile in the synthesis of catalytic ligands are not prevalent in the literature, the principles of ligand design suggest its potential in this area. The development of new catalytic systems is crucial for sustainable and efficient chemical synthesis, and the modular nature of ligands derived from precursors like 2-amino-5-ethylbenzonitrile allows for the fine-tuning of the catalyst's electronic and steric properties.

Potential in Material Science and Polymer Chemistry

The bifunctional nature of 2-amino-5-ethylbenzonitrile also makes it a promising candidate for applications in material science and polymer chemistry, where it can be used as a monomer or a precursor for functional materials.

2-amino-5-ethylbenzonitrile can potentially be used as a monomer in the synthesis of polymers. The amino group can react with various functional groups, such as carboxylic acids or acyl chlorides, to form amide linkages, or with isocyanates to form urea linkages, leading to the formation of polyamides and polyureas, respectively. The nitrile group can also undergo polymerization under certain conditions or be converted to other functional groups within the polymer structure. mdpi.com

A significant area of potential is in the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.comtcichemicals.comnih.gov COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. tcichemicals.comunt.edu The synthesis of imine-based COFs typically involves the condensation reaction between amine and aldehyde linkers. tcichemicals.com As an amine-containing monomer, 2-amino-5-ethylbenzonitrile could be reacted with multifunctional aldehydes to form crystalline, porous COF materials. The ethyl group would project into the pores of the framework, influencing the material's properties.

Table 2: Potential Polymer Architectures Incorporating 2-amino-5-ethylbenzonitrile

Polymer Type Linkage Type Potential Co-monomer Key Feature
Polyamide Amide Diacyl chloride High thermal stability
Polyurea Urea Diisocyanate Hydrogen bonding networks
Covalent Organic Framework (COF) Imine Polyaldehyde Permanent porosity

Materials derived from aminobenzonitrile structures have been explored for their potential in optoelectronic applications. While specific data for 2-amino-5-ethylbenzonitrile is scarce, related compounds are considered in the context of materials for Organic Light-Emitting Diodes (OLEDs) and other optical materials. The conjugated π-system of the benzene ring, in conjunction with the electron-donating amino group and the electron-withdrawing nitrile group, can give rise to interesting photophysical properties.

The incorporation of such molecules into larger conjugated systems or polymers can lead to materials with tailored electronic and optical properties, suitable for use in devices that interact with light. Further research into the synthesis and characterization of oligomers and polymers containing the 2-amino-5-ethylbenzonitrile unit is needed to fully explore this potential.

Contributions to Supramolecular Chemistry and Host-Guest Systems

Currently, there is a lack of specific research in the available literature detailing the contributions of 2-amino-5-ethylbenzonitrile to the fields of supramolecular chemistry and host-guest systems. The molecule possesses functional groups—an amino group capable of hydrogen bonding as a donor and a nitrile group that can act as a hydrogen bond acceptor—which are fundamental for the formation of supramolecular assemblies. The aromatic ring can also participate in π-π stacking interactions. These features suggest a theoretical potential for 2-amino-5-ethylbenzonitrile to act as a guest molecule within a suitable host cavity or to self-assemble into larger, ordered supramolecular structures. However, experimental studies are required to validate and explore these potential applications.

Therefore, the section on "Analytical Chemistry Applications" cannot be populated with the required detailed research findings and data tables as per the user's instructions. Further research in this specific area is needed to elaborate on the potential contributions of 2-amino-5-ethylbenzonitrile to analytical chemistry.

Conclusion and Future Research Directions for 2 Amino 5 Ethylbenzonitrile

Summary of Innovations in Synthesis and Derivatization

Currently, there are no specific innovative synthetic methods documented exclusively for 2-amino-5-ethylbenzonitrile (B1278178). However, established routes for analogous substituted aminobenzonitriles provide a logical starting point.

Synthesis: A primary synthetic route would likely involve the reduction of the corresponding nitro compound, 2-nitro-5-ethylbenzonitrile . This transformation is a cornerstone of aromatic chemistry, with innovations focused on catalytic systems that offer high yield, selectivity, and environmentally benign conditions.

Another plausible approach is the Sandmeyer reaction, a versatile method for converting an aryl amine into a variety of functional groups via a diazonium salt. chemicalbook.comgoogle.com Starting from 4-ethylaniline , diazotization followed by cyanation using a copper(I) cyanide catalyst could yield the target compound. Innovations in this area often focus on improving the safety and efficiency of handling diazonium intermediates.

Derivatization: The derivatization of 2-amino-5-ethylbenzonitrile would primarily involve reactions of its two key functional groups: the amino group (-NH₂) and the nitrile group (-C≡N).

Amino Group Derivatization: The primary amine is a nucleophilic site amenable to a wide array of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of amides, secondary/tertiary amines, and various heterocyclic systems. Modern derivatization techniques focus on creating libraries of compounds for screening purposes, often employing high-throughput methods. nih.gov

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocycles like tetrazoles.

The table below summarizes potential synthetic and derivatization pathways.

Transformation Starting Material Key Reagents/Reaction Type Potential Product/Intermediate
Synthesis2-nitro-5-ethylbenzonitrileCatalytic Hydrogenation (e.g., Pd/C, H₂) or Chemical Reduction (e.g., Fe/HCl, Zn/HCl) researchgate.netresearchgate.net2-amino-5-ethylbenzonitrile
Synthesis4-ethylanilineDiazotization (NaNO₂, HCl) followed by Sandmeyer Reaction (CuCN) chemicalbook.com2-amino-5-ethylbenzonitrile
Derivatization2-amino-5-ethylbenzonitrileAcylation (e.g., Acetyl chloride)N-(4-cyano-3-ethylphenyl)acetamide
Derivatization2-amino-5-ethylbenzonitrileNitrile Hydrolysis (Acid/Base)2-amino-5-ethylbenzoic acid
Derivatization2-amino-5-ethylbenzonitrileNitrile Reduction (e.g., LiAlH₄)(2-amino-5-ethylphenyl)methanamine

Advances in Mechanistic Understanding and Reaction Discovery

Without experimental studies on 2-amino-5-ethylbenzonitrile, any discussion of mechanistic understanding is speculative. However, the electronic nature of the substituents—the electron-donating amino and ethyl groups and the electron-withdrawing nitrile group—would govern its reactivity.

The mechanism of its synthesis via the Sandmeyer reaction would follow a well-established radical-nucleophilic aromatic substitution pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. google.com For its derivatization, reactions at the amino group would proceed through standard nucleophilic addition or substitution mechanisms.

A significant area for reaction discovery would be the use of 2-amino-5-ethylbenzonitrile as a building block in multicomponent reactions to construct complex molecular scaffolds, a field of growing importance in medicinal and materials chemistry.

Expanding the Scope of Methodological Applications

Substituted aminobenzonitriles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the related compound 2-amino-5-chlorobenzonitrile (B58002) is a precursor for neuroleptic benzodiazepine (B76468) derivatives. chemicalbook.com By analogy, 2-amino-5-ethylbenzonitrile could serve as a key intermediate for:

Pharmaceuticals: Its structure could be incorporated into novel kinase inhibitors, central nervous system agents, or other biologically active molecules. The amino and nitrile groups provide versatile handles for constructing heterocyclic rings common in drug scaffolds, such as quinazolines or benzodiazepines.

Materials Science: Aminobenzonitrile derivatives are used in the synthesis of dyes and optical brighteners. The specific electronic properties conferred by the ethyl group might lead to novel materials with tailored optical or electronic characteristics.

Addressing Challenges and Identifying Research Gaps in the Field

The most significant research gap is the fundamental lack of characterization and reported studies for 2-amino-5-ethylbenzonitrile itself. The primary challenge is that this compound has been overlooked in the scientific literature.

Key Research Gaps and Future Directions:

Optimized Synthesis: Development and documentation of a robust, high-yield, and scalable synthesis for 2-amino-5-ethylbenzonitrile is the first critical step. A comparative study of the catalytic reduction versus the Sandmeyer route would be highly valuable.

Chemical Reactivity Profile: A systematic investigation of the reactivity of both the amino and nitrile functional groups is needed. This would involve exploring a range of derivatization reactions and quantifying their efficiency and selectivity.

Physicochemical and Spectroscopic Characterization: Full characterization data (NMR, IR, MS, melting point, etc.) needs to be established and made publicly available to facilitate future research.

Exploration of Biological Activity: The compound and its derivatives should be synthesized and screened for potential biological activities. Computational modeling could help guide the design of derivatives with potential therapeutic applications.

Application in Materials Science: The potential of 2-amino-5-ethylbenzonitrile as a precursor for novel dyes, polymers, or other functional materials remains completely unexplored and represents a significant opportunity for innovation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-5-ethylbenzonitrile to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as catalyst selection, solvent polarity, and temperature control. For example, AI-powered retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes by analyzing analogous compounds like 2-amino-4-chloro-5-methylbenzonitrile . Monitoring intermediates via HPLC (detection limit: 0.5 µg/mL) ensures purity, as demonstrated in environmental sample analysis . Consider substituting the ethyl group at the 5-position to evaluate steric and electronic effects on reaction efficiency.

Q. What analytical techniques are suitable for characterizing 2-amino-5-ethylbenzonitrile in complex mixtures?

  • Methodological Answer : Use HPLC and UV-Vis spectroscopy for quantification, with detection limits of 0.5 µg/mL and 1.0 µg/mL, respectively, as validated for structurally similar benzonitrile derivatives . For structural elucidation, employ FT-IR and NMR spectroscopy to confirm functional groups (e.g., nitrile, amino) and substitution patterns, referencing spectral libraries of analogs like 5-fluoro-2-methylbenzonitrile . Mass spectrometry (MS) can further verify molecular weight and fragmentation patterns.

Q. How should researchers assess the stability of 2-amino-5-ethylbenzonitrile under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and pH. For example, store samples in airtight containers at 4°C in dry environments to prevent hydrolysis of the nitrile group, as recommended for benzonitrile derivatives in safety data sheets . Monitor degradation products using HPLC-MS to identify instability pathways (e.g., oxidation or hydrolysis).

Advanced Research Questions

Q. How do structural modifications at the 5-position of 2-aminobenzonitrile derivatives influence biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents like ethyl, methyl, or halogens at the 5-position. Compare binding affinities to biological targets (e.g., enzymes) using surface plasmon resonance (SPR) or fluorescence polarization assays. For instance, replacing a methyl group with an ethyl group in 4-amino-2-ethoxy-5-fluorobenzonitrile increased lipophilicity and receptor binding . Computational docking studies (e.g., AutoDock Vina) can predict interactions with active sites .

Q. What strategies resolve contradictions in reported reactivity data for 2-amino-5-ethylbenzonitrile under nucleophilic conditions?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst) to isolate variables. For example, discrepancies in nitrile reactivity may arise from trace moisture; use anhydrous solvents and molecular sieves to control humidity . Cross-validate results with kinetic studies (e.g., time-resolved NMR) and compare with analogs like 2-bromo-5-fluorobenzonitrile, where halogen substitution alters electronic density .

Q. How can researchers design experiments to evaluate the environmental impact of 2-amino-5-ethylbenzonitrile?

  • Methodological Answer : Use ecotoxicological assays such as Daphnia magna toxicity tests or algal growth inhibition studies. Compare degradation pathways via LC-MS/MS to identify persistent metabolites, referencing EPA DSSTox data for structurally related compounds . Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential based on logP and molecular weight.

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in synthetic yields of 2-amino-5-ethylbenzonitrile?

  • Methodological Answer : Implement design of experiments (DoE) to systematically vary parameters (e.g., stoichiometry, reaction time). Use high-throughput screening (HTS) to test multiple conditions in parallel. Validate purity with orthogonal methods (e.g., HPLC and capillary electrophoresis), as applied to 2-amino-4-chloro-5-methylbenzonitrile . Statistical tools like ANOVA can identify critical factors affecting yield.

Q. What computational methods predict the solubility of 2-amino-5-ethylbenzonitrile in non-aqueous solvents?

  • Methodological Answer : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations to estimate solubility parameters. Validate predictions with experimental measurements using nephelometry or gravimetric analysis. Compare results with analogs like 4-amino-2-ethoxy-5-fluorobenzonitrile, where ethoxy groups enhance solubility in polar aprotic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.